molecular formula C13H27NO2 B6340474 tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate CAS No. 1221342-45-5

tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate

Cat. No. B6340474
CAS RN: 1221342-45-5
M. Wt: 229.36 g/mol
InChI Key: HWWFAJKUNKFCSR-UHFFFAOYSA-N
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Description

The chemical compound “tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate” is a versatile material used in scientific research. It exhibits excellent properties for drug delivery systems and can be employed in various synthesis reactions. The molecular formula of this compound is C13H27NO2 .

Scientific Research Applications

Tert-Butyl 2-methyl-3-aminopropionate is widely used in scientific research applications. It is a common reagent in organic synthesis, and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it is used in the synthesis of metal complexes, as well as in the preparation of monodisperse nanoparticles.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-aminopropionate is not yet fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate in order to form a covalent bond. It is also believed to act as a nucleophile, attacking the substrate in order to form a covalent bond. Additionally, it is believed to act as a base, accepting a proton from the substrate in order to form a covalent bond.
Biochemical and Physiological Effects
Tert-Butyl 2-methyl-3-aminopropionate has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, it has been found to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other psychological processes.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-methyl-3-aminopropionate has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, making it a popular choice for organic synthesis. Additionally, it is a relatively stable compound, making it ideal for use in long-term experiments. However, it is also a highly reactive compound, making it difficult to handle and store. Additionally, it is easily oxidized, making it susceptible to degradation in the presence of oxygen.

Future Directions

The potential future directions for tert-Butyl 2-methyl-3-aminopropionate include further research into its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry and drug synthesis. Additionally, further research into its use as a reagent in organic synthesis could lead to more efficient and cost-effective methods for synthesizing pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into its use as a catalyst for the synthesis of metal complexes and monodisperse nanoparticles could lead to new and innovative applications in a variety of fields. Finally, further research into its use as a proton donor, nucleophile, and base could lead to a better understanding of its role in organic synthesis and the development of new and improved synthetic methods.

Synthesis Methods

Tert-Butyl 2-methyl-3-aminopropionate can be synthesized by a number of different methods. One of the most popular methods is the reaction of tert-butyl alcohol with ethyl 2-methyl-3-aminopropionate. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of about 100°C. The reaction yields a product with a purity of about 99%. Other methods of synthesis include the reaction of tert-butyl alcohol with ethyl 2-methyl-3-aminopropionate in the presence of a base catalyst, such as sodium hydroxide, as well as the reaction of tert-butyl alcohol with ethyl 2-methyl-3-aminopropionate in the presence of a Lewis acid catalyst, such as boron trifluoride.

properties

IUPAC Name

tert-butyl 2-methyl-3-(pentan-3-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-7-11(8-2)14-9-10(3)12(15)16-13(4,5)6/h10-11,14H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWFAJKUNKFCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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